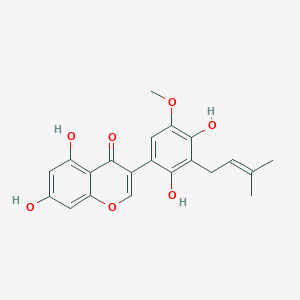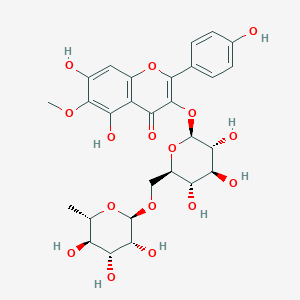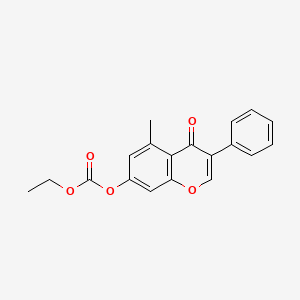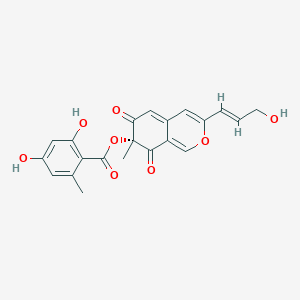
Piscerythrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piscerythrone is a natural product found in Piscidia piscipula with data available.
Aplicaciones Científicas De Investigación
1. Educational Applications in Early Childhood
Piscerythrone has been indirectly related to educational research through the development of the Puppet Interview Scales of Competence in and Enjoyment of Science (PISCES). This tool is used to assess young children's motivational beliefs about learning science, which is crucial for their current and future science achievement and interest in science-related careers (Mantzicopoulos, Patrick, & Samarapungavan, 2008).
2. Psychological Effects of Pseudoscientific Information
Research on the psychological effects of pseudoscientific information (PI), which is an area tangentially related to piscerythrone, indicates that the ability to discriminate between false and true information can significantly impact the psychological well-being of individuals. This study emphasizes the importance of discerning scientific facts in the context of widespread misinformation (Escolà-Gascón et al., 2021).
3. Advocacy for Non-Animal Testing Methods
The PETA International Science Consortium Ltd (PISC) advocates for the replacement of animal-based testing with non-animal techniques. This advocacy, closely linked to piscerythrone, involves liaising with industry and regulatory agencies to promote the use of good scientific practices that minimize the use of animals in scientific research (Stoddart & Brown, 2014).
4. Multidisciplinary Scientific Collaboration
Research into multidisciplinary scientific collaboration, which can include fields related to piscerythrone, shows that successful projects often involve principal investigators from various disciplines. This study provides insights into how different levels of coordination can predict the success of these collaborative efforts (Cummings & Kiesler, 2005).
5. Ocean Biogeochemical Modeling
PISCES-v2, a biogeochemical model, is crucial for studying marine ecosystems and the biogeochemical cycles of carbon and nutrients, an area relevant to piscerythrone research. This model assists in both regional and global studies for various time scales, emphasizing the importance of modeling in understanding marine ecosystems (Aumont et al., 2015).
6. Piscimetrics in Fisheries Research
Piscimetrics, including the use of Neural Nets and other AI tools, is applied in fisheries research, which is pertinent to piscerythrone studies. This approach includes forecasting, classification, and management in fisheries, highlighting the significance of advanced technological tools in scientific research (Suryanarayana et al., 2008).
7. Comparative Anatomy of Vertebrates
Research comparing the morphological and anatomic structures of various vertebrates, including fish (Pisces), provides valuable insights into their physiological and anatomical adaptations. Such studies are crucial for understanding different species used in scientific research, including those related to piscerythrone (Tang, 2015).
8. Clinical Trial Enrollment through Text Message Alerts
The Prospective Intelligence System for Clinical Emergency Services (PISCES) effectively increases clinical trial enrollment by notifying physicians of potential study candidates via text alerts. This approach demonstrates the integration of technology in clinical research, potentially beneficial for piscerythrone-related studies (Simon et al., 2019).
Propiedades
Número CAS |
6506-96-3 |
|---|---|
Nombre del producto |
Piscerythrone |
Fórmula molecular |
C21H20O7 |
Peso molecular |
384.38 |
Sinónimos |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











